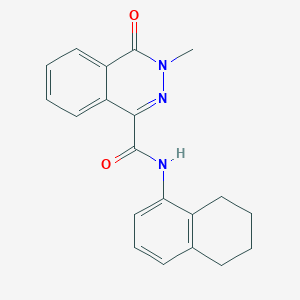
N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide is a synthetic compound that belongs to the class of proline derivatives. It is commonly used in scientific research as a tool to study the mechanisms of action of certain enzymes and proteins. This compound has gained popularity in recent years due to its unique chemical properties and its ability to selectively inhibit certain enzymes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide involves the selective inhibition of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism and insulin secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide are primarily related to its ability to selectively inhibit certain enzymes. Inhibition of DPP-IV has been shown to increase insulin secretion and improve glucose tolerance in animal models, making it a potential target for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a valuable tool in drug discovery and development. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, it may not be suitable for all types of experiments due to its specific mechanism of action.
Future Directions
There are several potential future directions for research involving N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide. One area of interest is the development of new drugs that target DPP-IV for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of medicine and biology.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide involves several steps that require specialized equipment and expertise. The process begins with the preparation of 4-chlorobenzoic acid, which is then reacted with 3-fluorobenzoyl chloride to form 4-chloro-3-fluorobenzoyl chloride. This intermediate is then reacted with proline to produce N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide.
Scientific Research Applications
N-(4-chlorophenyl)-1-(3-fluorobenzoyl)prolinamide is commonly used in scientific research as a tool to study the mechanisms of action of enzymes and proteins. It has been shown to selectively inhibit certain enzymes, making it a valuable tool in drug discovery and development. Additionally, it has been used in studies to investigate the role of certain enzymes in cancer and other diseases.
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-6-8-15(9-7-13)21-17(23)16-5-2-10-22(16)18(24)12-3-1-4-14(20)11-12/h1,3-4,6-9,11,16H,2,5,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELHBYOSBWSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-[(3-fluorophenyl)carbonyl]prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6139746.png)
![2,7-bis(2-ethoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B6139761.png)

![2-thiophenecarbaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6139770.png)


![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6139789.png)


![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)

